Lyxoflavin 5'-monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lyxoflavin 5'-monophosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pteridine ring system, which is known for its biological significance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lyxoflavin 5'-monophosphate typically involves multiple steps:

Formation of the pteridine ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the arabinitol moiety: This can be achieved through glycosylation reactions, where the arabinitol is attached to the pteridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Structural Characteristics and Reactivity

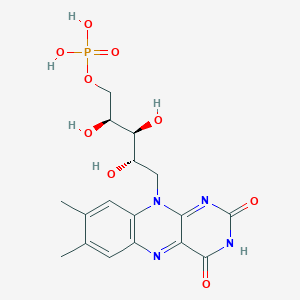

Lyxoflavin 5'-monophosphate (C₁₇H₂₁N₄O₉P; MW 456.3 g/mol) features a phosphorylated lyxose moiety attached to a dimethylbenzo[g]pteridine-dione system . Key structural elements include:

-

A 5'-monophosphate group enabling interactions with enzymes and metal ions.

-

L-lyxose configuration (2S,3S,4S), distinguishing it from riboflavin derivatives .

-

Hydroxyl groups at positions 2, 3, and 4 of the sugar, contributing to hydrogen-bonding interactions .

This structure underpins its role in redox reactions and coenzymatic activity.

Coenzymatic Activity and Binding Mechanisms

This compound exhibits FMN-like coenzymatic activity but with reduced efficacy due to conformational constraints :

| Property | This compound | FMN |

|---|---|---|

| Conformer population (active) | Lower | Higher |

| Binding affinity to flavodoxin | Moderate | High |

| Redox midpoint potential | Not reported | −0.12 V (vs. SHE) |

-

Mechanism : Molecular modeling shows that its L-lyxose configuration reduces the population of conformers capable of initiating binding to flavodoxin .

-

Phosphorylation impact : The 5'-phosphate group is critical for electrostatic interactions with enzyme active sites, though steric hindrance from the lyxose moiety limits efficiency .

Synthetic and Phosphorylation Pathways

While direct synthesis methods for this compound are not fully detailed in available literature, insights can be drawn from analogous riboflavin phosphorylation processes :

-

Phosphorylation of lyxoflavin : Likely involves reaction with phosphorus oxychloride (POCl₃) in a lactone solvent, followed by hydrolysis and pH adjustment to isolate the monosodium salt .

-

Key conditions :

-

Yield and purity : Riboflavin 5'-phosphate analogs achieve 75–80% purity post-synthesis, with residual riboflavin <6% .

Comparative Biochemical Activity

This compound's activity is context-dependent:

| Reaction Type | Activity Level | Notes |

|---|---|---|

| Flavin-dependent oxidoreduction | Reduced (~50% of FMN) | Due to suboptimal conformer distribution |

| Growth promotion in organisms | Absent | Failure occurs at phosphorylation stage |

-

Enzyme compatibility : Binds to flavodoxin but with lower catalytic turnover .

-

Therapeutic potential : Limited by inefficient phosphorylation in vivo .

Research Findings and Implications

-

Computational modeling : Energy-minimized conformers of this compound reveal that its lower activity stems from fewer active conformers compared to FMN .

-

Biocatalytic applications : Modern phosphorylation techniques, such as enzyme-mediated processes, could enhance its synthesis efficiency .

-

Environmental impact : Traditional POCl₃-based methods generate waste; sustainable alternatives (e.g., biocatalysis) are under exploration .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s pteridine ring system is of interest due to its similarity to naturally occurring pteridines, which play roles in various biological processes.

Medicine

Industry

In industry, the compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.

Mecanismo De Acción

The mechanism of action of Lyxoflavin 5'-monophosphate involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-ribitol: Similar structure but with a ribitol moiety instead of arabinitol.

5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-xylitol: Similar structure but with a xylitol moiety.

Uniqueness

The uniqueness of Lyxoflavin 5'-monophosphate lies in its specific combination of the pteridine ring system with the arabinitol moiety and the dihydrogen phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Propiedades

Número CAS |

53860-75-6 |

|---|---|

Fórmula molecular |

C17H21N4O9P |

Peso molecular |

456.3478 |

Nombre IUPAC |

L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-, 1-(dihydrogen phosphate) |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12-,14-/m0/s1 |

Clave InChI |

FVTCRASFADXXNN-OBJOEFQTSA-N |

SMILES |

O[C@H]([C@H]([C@H](CN1C2=CC(C)=C(C)C=C2N=C3C(NC(N=C13)=O)=O)O)O)COP(O)(O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lyxoflavin 5'-monophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.